molecular formula C16H16N2O5S B7711409 2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide

2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B7711409
M. Wt: 348.4 g/mol
InChI Key: YCAXKYHJGQQQEV-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a benzenesulfonyl group attached to a methylamino moiety, which is further connected to an acetamide group bearing a 1,3-benzodioxol-5-yl substituent.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-18(24(20,21)13-5-3-2-4-6-13)10-16(19)17-12-7-8-14-15(9-12)23-11-22-14/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAXKYHJGQQQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide typically involves the following steps:

    Formation of the benzenesulfonyl chloride intermediate: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Nucleophilic substitution: The benzenesulfonyl chloride reacts with methylamine to form benzenesulfonyl(methyl)amine.

    Acylation: The benzenesulfonyl(methyl)amine is then acylated with 2-bromo-N-(1,3-benzodioxol-5-yl)acetamide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl moiety, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinamide or sulfenamide derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s ability to maintain a favorable pH, leading to cell death. The molecular targets include the active site of carbonic anhydrase IX, where the sulfonamide group binds and inhibits enzyme activity .

Comparison with Similar Compounds

  • 2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide
  • Benzenesulfonamide derivatives containing thiazol-4-one scaffold

Comparison:

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